Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a chlorosulfonyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 4-chlorosulfonylphenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions often include a temperature range of 0°C to room temperature and the use of an organic solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of sulfonamide derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The piperazine ring can undergo oxidation reactions to form N-oxides under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Major Products:
Sulfonamide derivatives: from nucleophilic substitution.
Sulfonyl derivatives: from reduction.
N-oxides: from oxidation.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties .
Biology and Medicine:
- Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals targeting specific biological pathways .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is primarily based on its ability to interact with nucleophiles and electrophiles due to the presence of the chlorosulfonyl group. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The piperazine ring can also interact with various receptors and enzymes, influencing their activity .
Comparison with Similar Compounds
- Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
- Tert-butyl 4-(methylsulfonyl)piperidine-1-carboxylate
- 1-Boc-piperazine
Uniqueness: Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is unique due to the presence of both a piperazine ring and a chlorosulfonyl phenyl group. This combination provides distinct reactivity and potential for diverse applications compared to similar compounds that may lack one of these functional groups .
Biological Activity
Tert-butyl 4-[4-(chlorosulfonyl)phenyl]piperazine-1-carboxylate is a sulfonamide compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its therapeutic potential.
- Molecular Formula : C15H21ClN2O4S
- Molecular Weight : 425.93 g/mol
- Appearance : White to off-white crystalline powder
- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide
- Melting Point : 199-202°C
The compound's unique structure, particularly the chlorosulfonyl group, plays a crucial role in its reactivity and biological activity.
This compound exhibits several biological activities, primarily through:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound interacts with specific protein targets involved in cancer progression, potentially inhibiting tumor growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing inflammatory responses associated with various diseases.
- Antibacterial Properties : While further investigation is required, initial findings indicate potential antibacterial activity.
Interaction Studies
Research has focused on the binding affinity of this compound to proteins implicated in disease pathways. These studies are critical for understanding how the compound modulates biological processes and its potential side effects.
Study 1: Antitumor Activity
A study assessed the antitumor effects of this compound using various cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting effective inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to induce apoptosis in tumor cells.
Study 2: Anti-inflammatory Effects
In a model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may serve as a therapeutic agent for conditions characterized by excessive inflammation.
Study 3: Antibacterial Activity
Preliminary tests demonstrated that this compound exhibited antibacterial activity against several strains of bacteria. Further studies are needed to elucidate the exact mechanisms and efficacy against specific pathogens.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate | C9H17ClN2O4S | Varies; lacks phenolic substitution |
Tert-butyl 4-[3-(chlorosulfonyl)phenyl]piperazine-1-carboxylate | C15H21ClN2O4S | Potentially different pharmacological properties |
Tert-butyl 4-(sulfamoyl)piperazine-1-carboxylic acid | C12H18N2O5S | Different reactivity and biological profile |
This table illustrates how variations in substituents affect biological activity and reactivity within this chemical class.
Properties
Molecular Formula |
C15H21ClN2O4S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
tert-butyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H21ClN2O4S/c1-15(2,3)22-14(19)18-10-8-17(9-11-18)12-4-6-13(7-5-12)23(16,20)21/h4-7H,8-11H2,1-3H3 |
InChI Key |
VGEPMRHLZPOZTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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